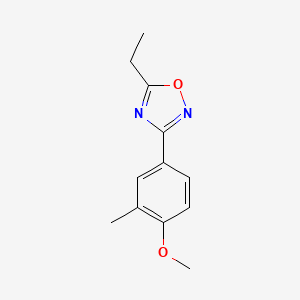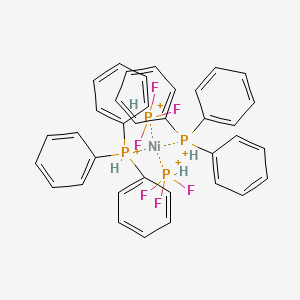
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel is a complex organometallic compound with the molecular formula C36H30F6NiP4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk nickel sources and phosphanyl ligands, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while reduction reactions may produce nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other organometallic compounds.
Mecanismo De Acción
The mechanism of action of Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating various chemical transformations. Its unique electronic and steric properties enable it to act as an effective catalyst in many reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)nickel
- Bis(diphenylphosphino)nickel
- Bis(trifluoromethylphosphine)nickel
Uniqueness
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel is unique due to its combination of trifluoro and triphenyl phosphanyl ligands, which impart distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and chemical transformations compared to other similar compounds.
Propiedades
Número CAS |
14638-36-9 |
|---|---|
Fórmula molecular |
C36H34F6NiP4+4 |
Peso molecular |
763.2 g/mol |
Nombre IUPAC |
nickel;trifluorophosphanium;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2F3HP.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-4(2)3;/h2*1-15H;2*4H;/q;;2*+1;/p+2 |
Clave InChI |
GBQUEWUMQFMMBI-UHFFFAOYSA-P |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


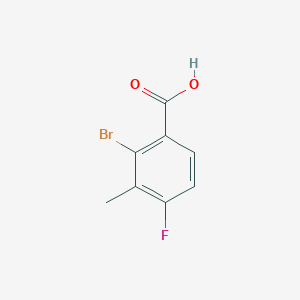
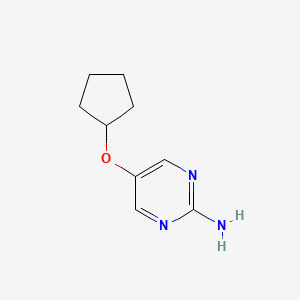
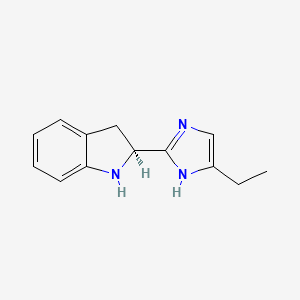
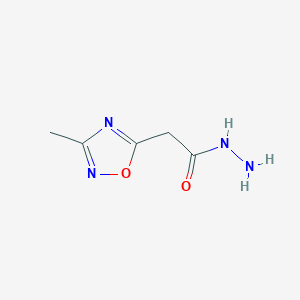
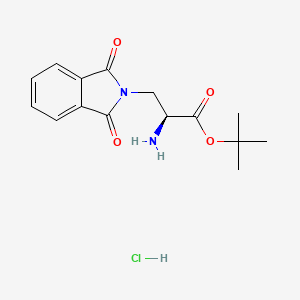
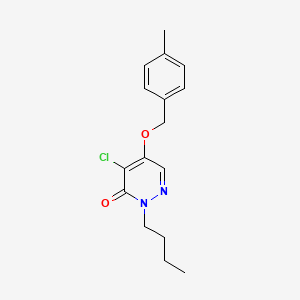
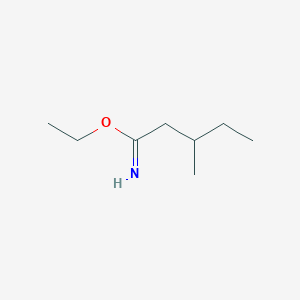

![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
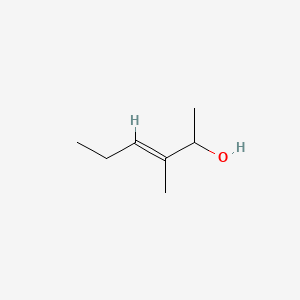
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
